

The Chemical Properties of 2-Nonenal: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Nonenal

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nonenal, a volatile unsaturated aldehyde, has garnered significant scientific interest due to its distinct chemical properties and its role in various biological processes, from food chemistry to human aging. This technical guide provides a comprehensive overview of the core chemical properties of **2-Nonenal**, including its molecular structure, physicochemical characteristics, and reactivity. Detailed experimental protocols for its synthesis, detection, and quantification are presented, alongside an exploration of its involvement in key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development who are investigating the multifaceted nature of **2-Nonenal**.

Introduction

2-Nonenal (C₉H₁₆O) is an α,β -unsaturated aldehyde known for its characteristic greasy and grassy odor.[1][2] It is a naturally occurring compound found in a variety of foods and beverages, including beer, coffee, and buckwheat, contributing to their flavor and aroma profiles.[3] Beyond its role in food science, **2-Nonenal** is of significant biological importance as a product of lipid peroxidation of omega-7 monounsaturated fatty acids, such as palmitoleic acid.[4][5][6] This process is particularly relevant in the context of human aging, where the accumulation of **2-Nonenal** on the skin is associated with the characteristic "aging odor."[5][6]

From a chemical standpoint, the presence of both an aldehyde functional group and a carbon-carbon double bond in conjugation makes **2-Nonenal** a highly reactive molecule.^[7] It readily participates in nucleophilic addition reactions and can form covalent adducts with biological macromolecules, particularly proteins.^[8] This reactivity is central to its biological effects, including its potential to induce oxidative stress and modulate cellular signaling pathways.^[9] This guide will delve into the fundamental chemical properties of **2-Nonenal**, providing a detailed understanding for researchers and drug development professionals.

Chemical and Physical Properties

2-Nonenal is a colorless to pale yellow liquid with the molecular formula $C_9H_{16}O$ and a molar mass of $140.226\text{ g}\cdot\text{mol}^{-1}$.^[3] It exists as cis and trans isomers, with the trans-isomer being the more common form.^[3]

Quantitative Data Summary

Property	Value	Reference(s)
Molecular Formula	$C_9H_{16}O$	[3]
Molar Mass	$140.226\text{ g}\cdot\text{mol}^{-1}$	[3]
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	188.00 to 190.00 °C at 760.00 mmHg	[3]
Flash Point	79 °C (174 °F; 352 K)	[3]
Solubility	Insoluble in water; soluble in ethanol and oils.	[3]
CAS Number	18829-56-6 (trans), 60784-31-8 (cis), 2463-53-8 (cis/trans mixture)	[3]

Chemical Reactivity and Biological Significance

The chemical reactivity of **2-Nonenal** is primarily dictated by its α,β -unsaturated aldehyde structure. This functional group arrangement creates two electrophilic centers: the carbonyl

carbon and the β -carbon of the double bond. This makes **2-Nonenal** susceptible to nucleophilic attack, a key feature in its biological interactions.

Lipid Peroxidation and Formation

2-Nonenal is a significant biomarker of lipid peroxidation, the oxidative degradation of lipids. It is endogenously generated from the peroxidation of polyunsaturated fatty acids, particularly omega-7 fatty acids like palmitoleic acid.[8] This process is initiated by reactive oxygen species (ROS) and is implicated in cellular damage and aging.[4][9]

Adduct Formation with Proteins

The high reactivity of **2-Nonenal** allows it to form covalent adducts with nucleophilic residues in proteins, such as cysteine, histidine, and lysine.[8] This modification can alter the structure and function of proteins, leading to cellular dysfunction. The formation of these adducts is a critical aspect of the biological activity of **2-Nonenal**. [8]

Experimental Protocols

Synthesis of trans-2-Nonenal via Aldol Condensation

This protocol describes the synthesis of trans-**2-Nonenal** through the aldol condensation of heptanal and acetaldehyde.

Materials:

- Heptanal
- Acetaldehyde
- Solid base catalyst (e.g., hydrotalcite-type catalyst)
- Ethanol (solvent)
- Hexane or Toluene (for extraction)
- Anhydrous magnesium sulfate

- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Heating and stirring apparatus
- Rotary evaporator
- Distillation apparatus

Procedure:

- Set up a reaction vessel equipped with a stirrer, condenser, and dropping funnel.
- Charge the reaction vessel with the solid base catalyst and ethanol.
- Prepare a mixture of heptanal and acetaldehyde in a dropping funnel. A typical molar ratio is 2:1 acetaldehyde to heptanal.
- Slowly add the aldehyde mixture to the stirred catalyst suspension at a controlled temperature (e.g., 373 K).
- After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified period (e.g., several hours) to ensure complete reaction.
- Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
- Extract the product from the filtrate using a non-polar solvent like hexane or toluene.
- Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by distillation under reduced pressure to obtain pure **trans-2-Nonenal**.

Detection and Quantification of 2-Nonenal in Biological Samples by HS-SPME-GC-MS

This protocol outlines a non-invasive method for the analysis of **2-Nonenal** from human skin.

Materials:

- Headspace solid-phase microextraction (HS-SPME) autosampler
- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- SPME fiber (e.g., PDMS/DVB)
- Vials with septa
- Gauze pads
- **2-Nonenal** standard solution
- Internal standard solution

Procedure:

- **Sample Collection:** Gently wipe the skin surface (e.g., forehead, back) with a sterile gauze pad to collect skin lipids.
- **Sample Preparation:** Place the gauze pad into a headspace vial and seal it.
- **HS-SPME Extraction:**
 - Place the vial in the HS-SPME autosampler.
 - Expose the SPME fiber to the headspace of the vial at a controlled temperature (e.g., 50°C) for a specific time (e.g., 45 minutes) to allow for the adsorption of volatile compounds, including **2-Nonenal**.
- **GC-MS Analysis:**

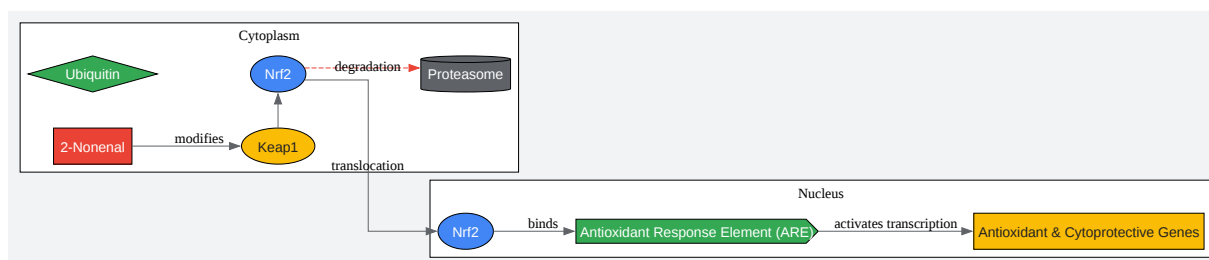
- Inject the SPME fiber into the GC inlet for thermal desorption of the analytes.
- Separate the compounds on a suitable GC column (e.g., DB-1).
- Detect and identify **2-Nonenal** using the mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity.
- Quantification: Create a calibration curve using standard solutions of **2-Nonenal** to quantify its concentration in the samples. An internal standard can be used to improve accuracy.

Signaling Pathways and Logical Relationships

2-Nonenal, as a reactive aldehyde, can influence cellular signaling pathways, primarily those related to oxidative stress and inflammation.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and subsequent proteasomal degradation. Electrophiles and reactive oxygen species, including α,β -unsaturated aldehydes like **2-Nonenal**, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, inhibiting its ability to target Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.

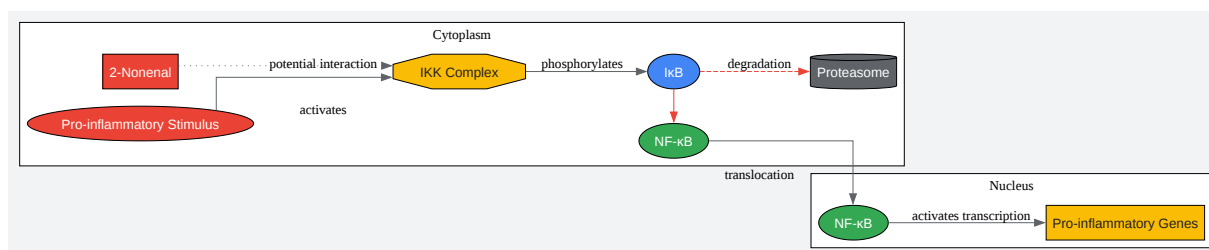


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Caption: Keap1-Nrf2 signaling pathway activation by **2-Nonenal**.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. As an electrophile, **2-Nonenal** has the potential to interact with components of this pathway, such as the IKK complex, although the precise mechanisms are still under investigation.



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Caption: Overview of the NF-κB signaling pathway and potential interaction with **2-Nonenal**.

Conclusion

2-Nonenal is a chemically reactive and biologically significant α,β -unsaturated aldehyde. Its formation through lipid peroxidation and its ability to interact with cellular macromolecules underscore its importance in various physiological and pathological processes, including aging and oxidative stress-related diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and professionals seeking to investigate the chemical properties and biological roles of **2-Nonenal**. Further research into its specific interactions with signaling pathways will be crucial for elucidating its complete biological profile and for the potential development of therapeutic interventions targeting its effects.

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